4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the naphthalen-1-ylsulfonyl and phenyl groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a naphthalen-1-ylsulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a phenyl-substituted thiol to yield the desired thiazepane compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiazepanes depending on the nucleophile used
Scientific Research Applications
4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, which also contain the naphthalene moiety but differ in their functional groups and biological activities.
Thiazepane derivatives: Compounds like 1,4-thiazepane-3,5-dione and 1,4-thiazepane-2,6-dione, which share the thiazepane ring structure but have different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of the naphthalen-1-ylsulfonyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-26(24,21-12-6-10-17-7-4-5-11-19(17)21)22-14-13-20(25-16-15-22)18-8-2-1-3-9-18/h1-12,20H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUZWFFWPSTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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